7-Benzyl-2,7-diazaspiro[4.5]decane
CAS No.: 1086395-18-7
Cat. No.: VC2555351
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086395-18-7 |
|---|---|
| Molecular Formula | C15H22N2 |
| Molecular Weight | 230.35 g/mol |
| IUPAC Name | 7-benzyl-2,7-diazaspiro[4.5]decane |
| Standard InChI | InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-4-7-15(13-17)8-9-16-12-15/h1-3,5-6,16H,4,7-13H2 |
| Standard InChI Key | OFLZQYXCNCHXGP-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3 |
| Canonical SMILES | C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3 |
Introduction
Chemical Identification and Properties
Basic Identification
7-Benzyl-2,7-diazaspiro[4.5]decane is characterized by specific chemical identifiers that distinguish it from related compounds. The following table provides the essential identification parameters:
| Parameter | Value |
|---|---|
| CAS No. | 1086395-18-7 |
| Molecular Formula | C₁₅H₂₂N₂ |
| Molecular Weight | 230.35 g/mol |
| IUPAC Name | 7-benzyl-2,7-diazaspiro[4.5]decane |
| Synonyms | 7-(Phenylmethyl)-2,7-diazaspiro[4.5]decane; 2,7-Diazaspiro[4.5]decane, 7-(phenylmethyl)- |
The compound is registered in various chemical databases with specific identifiers that facilitate its recognition and distinction from other chemical entities .
Structural Identifiers
The structural complexity of 7-Benzyl-2,7-diazaspiro[4.5]decane is captured through various standard chemical notations:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-4-7-15(13-17)8-9-16-12-15/h1-3,5-6,16H,4,7-13H2 |
| InChIKey | OFLZQYXCNCHXGP-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNC2)CN(C1)CC3=CC=CC=C3 |
| PubChem Compound ID | 46911906 |
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature, ensuring accurate identification across different platforms .
Physical and Chemical Properties
The physical and chemical properties of 7-Benzyl-2,7-diazaspiro[4.5]decane inform its handling, storage, and potential applications:
| Property | Value |
|---|---|
| Appearance | White to gray solid (typical) |
| Storage Conditions | Sealed refrigeration; Store at 2-8°C |
| Application | Medical intermediate |
| Purity (Commercial) | ≥95% (typical) |
The compound requires specific storage conditions to maintain its stability and integrity for research and development purposes .
Structural Characteristics
Molecular Structure
7-Benzyl-2,7-diazaspiro[4.5]decane features a distinctive spirocyclic framework consisting of a pyrrolidine ring (5-membered) fused with a piperidine ring (6-membered) at a shared quaternary carbon atom. The nitrogen atom in the piperidine ring is substituted with a benzyl group, while the nitrogen in the pyrrolidine ring remains secondary (NH) .
The compound's spirocyclic structure imparts specific conformational constraints that can be valuable in medicinal chemistry applications, as these constraints can enhance binding specificity to biological targets .
Structure-Activity Relationships
The unique structural features of 7-Benzyl-2,7-diazaspiro[4.5]decane contribute to its potential biological activities:
-
The spirocyclic core provides rigidity to the molecule, which can lead to enhanced target selectivity
-
The benzyl substituent offers hydrophobic interactions in biological systems
-
The secondary amine (NH) provides a site for hydrogen bonding
-
The nitrogen atoms serve as potential sites for further functionalization
These structural elements collectively contribute to the compound's potential utility in drug discovery and development processes.
Synthesis and Chemical Reactivity
Chemical Reactivity Profile
The chemical reactivity of 7-Benzyl-2,7-diazaspiro[4.5]decane is primarily determined by its functional groups:
-
The secondary amine (NH) in the pyrrolidine ring can undergo N-functionalization reactions
-
The tertiary amine in the piperidine ring can act as a nucleophile
-
The benzyl group can be modified through aromatic substitution reactions
-
The spirocyclic framework provides opportunities for regio- and stereoselective transformations
These reactivity patterns make the compound versatile for further derivatization in medicinal chemistry applications.
Biological Activities and Applications
| Therapeutic Area | Potential Applications |
|---|---|
| Metabolic Disorders | Obesity, diabetes |
| Neurological Conditions | Various central nervous system disorders |
| Enzyme Inhibition | Modulation of specific enzyme activities |
| Receptor Modulation | Interaction with various receptor types |
These applications are based on the general properties of similar spirocyclic compounds rather than specific documented activities of 7-Benzyl-2,7-diazaspiro[4.5]decane itself .
Research Findings
Research involving 7-Benzyl-2,7-diazaspiro[4.5]decane and related compounds has focused on their potential as building blocks in medicinal chemistry:
-
Spirocyclic pyrrolidines have been explored for their interactions with enzymes and receptors
-
The conformational constraints imposed by the spirocyclic structure can lead to enhanced binding specificity
-
The compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules
-
Its distinctive structure makes it useful for structure-activity relationship studies in drug discovery
The compound's potential applications are actively being researched, with ongoing efforts to develop derivatives with enhanced biological activities.
Related Compounds
Structural Analogues
Several structural analogues of 7-Benzyl-2,7-diazaspiro[4.5]decane have been reported, each with specific modifications that can alter their chemical and biological properties:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate | 1245649-93-7 | C₂₀H₃₀N₂O₂ | 330.46 |
| 2-Benzyl-2,7-diazaspiro[4.5]decane | 1086395-71-2 | C₁₅H₂₂N₂ | 230.35 |
| Benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate | 1086394-70-8 | C₁₆H₂₂N₂O₂ | 274.36 |
| tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 1330764-01-6 | C₂₀H₂₈N₂O₃ | 344.45 |
These related compounds differ in the substitution patterns on the nitrogen atoms and the addition of functional groups, which can significantly affect their reactivity and biological activities .
Comparative Analysis
The structural variations in these analogues lead to different physical, chemical, and potentially biological properties:
These structural analogues represent important variations that can be explored in structure-activity relationship studies.
| Desired Concentration | Amount Required for Solution Preparation (per mg of compound) |
|---|---|
| 1 mM | 4.34 mL solvent |
| 5 mM | 0.87 mL solvent |
| 10 mM | 0.43 mL solvent |
When preparing solutions, it is recommended to select an appropriate solvent based on the specific application requirements. Storage of prepared solutions should follow specific guidelines to maintain stability:
-
Solutions stored at -80°C should be used within 6 months
-
Solutions stored at -20°C should be used within 1 month
-
To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial
These handling recommendations ensure optimal performance in research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume